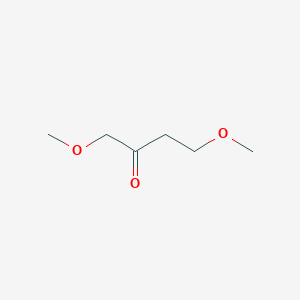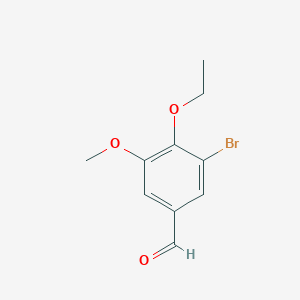
1,4-Dimethoxybutan-2-one
Descripción general
Descripción
“1,4-Dimethoxybutan-2-one” is a ketone . It has the molecular formula C6H12O3 .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethoxybutan-2-one” can be represented by the InChI code: 1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 . More details about its structure can be found in the references .
Chemical Reactions Analysis
While specific chemical reactions involving “1,4-Dimethoxybutan-2-one” are not detailed in the search results, it is known that ketones can undergo a variety of reactions, including nucleophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dimethoxybutan-2-one” include a molecular weight of 132.16 , and it is a liquid at room temperature . More details about its properties can be found in the references .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazoles and Pyrimidines
1,4-Dimethoxybutan-2-one is used in the synthesis of various heterocyclic compounds such as pyrazoles and pyrimidines. These compounds have a wide range of applications in medicinal chemistry due to their biological activities .
Agrochemical Applications
This compound has been explored for use in agrochemicals, particularly as a root growth stimulant. It influences the levels of endogenous hormones like IAA, ABA, and GA3, which are crucial for root development .
Asymmetric Organic Synthesis
It finds application in asymmetric organic synthesis, especially as a protecting group for boronic acids. This is important for creating substances with specific chiral properties .
Preparation of Anticancer Agents
In pharmaceutical research, 1,4-Dimethoxybutan-2-one is used in the preparation of novel indoline spiro derivatives which show promise as anticancer agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
1,4-Dimethoxybutan-2-one, also known as Acetylacetaldehyde dimethylacetal, is a ketone It’s known to be used in the synthesis of various organic compounds .
Mode of Action
It’s known to participate in condensation reactions . For instance, it can condense with formamide in the presence of ammonium chloride and water to yield 4-Methylpyrimidine .
Biochemical Pathways
It’s used in the synthesis of methyl ether and in the cyclization of ω,ω’'-dimethoxyalkanes .
Result of Action
It’s known to be a precursor in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
1,4-dimethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948565 | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxybutan-2-one | |
CAS RN |
25680-86-8 | |
| Record name | NSC105799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Dimethoxybutan-2-one in the synthesis of the target patchoulol derivative?
A1: 1,4-Dimethoxybutan-2-one serves as a crucial building block in the synthetic pathway []. Specifically, it undergoes a Robinson annulation reaction with 2,4-dimethylcyclohex-3-enone, another key intermediate. This reaction results in the formation of a bicyclic compound, which is then further modified in subsequent steps to ultimately yield the target tricyclic structure of the desired patchoulol derivative [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)




